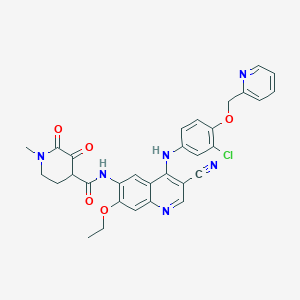
3-(4-Bromo-2-ethylphenyl)-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-2-ethylphenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, an ethyl group, and a hydroxypropanoic acid moiety attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-ethylphenyl)-3-hydroxypropanoic acid typically involves the bromination of 2-ethylphenyl derivatives followed by the introduction of the hydroxypropanoic acid group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process. Subsequent steps may involve the use of Grignard reagents or other organometallic compounds to introduce the hydroxypropanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(4-Bromo-2-ethylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-2-ethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2-Ethylphenyl)-3-hydroxypropanoic acid.
Substitution: Formation of 3-(4-Amino-2-ethylphenyl)-3-hydroxypropanoic acid or 3-(4-Mercapto-2-ethylphenyl)-3-hydroxypropanoic acid.
科学研究应用
3-(4-Bromo-2-ethylphenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Bromo-2-ethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-2-ethylphenyl)-3-hydroxypropanoic acid
- 3-(4-Fluoro-2-ethylphenyl)-3-hydroxypropanoic acid
- 3-(4-Iodo-2-ethylphenyl)-3-hydroxypropanoic acid
Uniqueness
3-(4-Bromo-2-ethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C11H13BrO3 |
|---|---|
分子量 |
273.12 g/mol |
IUPAC 名称 |
3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-2-7-5-8(12)3-4-9(7)10(13)6-11(14)15/h3-5,10,13H,2,6H2,1H3,(H,14,15) |
InChI 键 |
RIDHMCYKKKZPSH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)Br)C(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
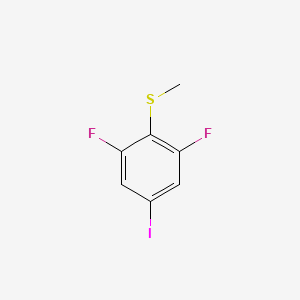
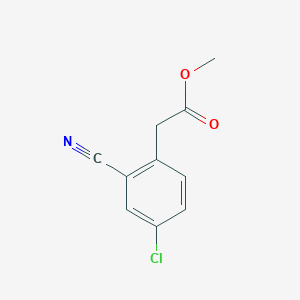
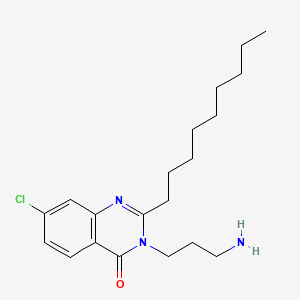
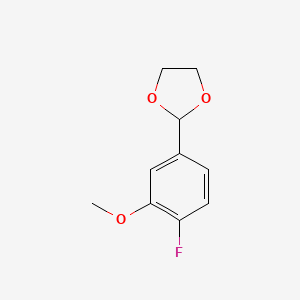
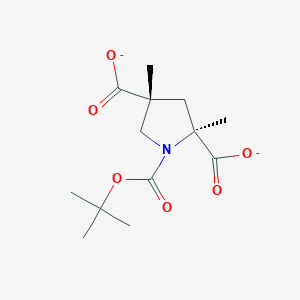
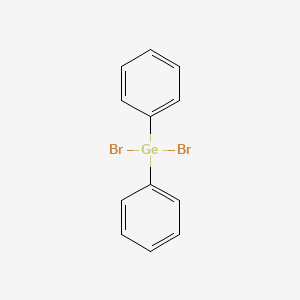
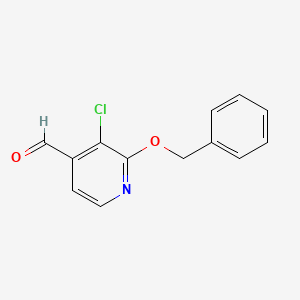
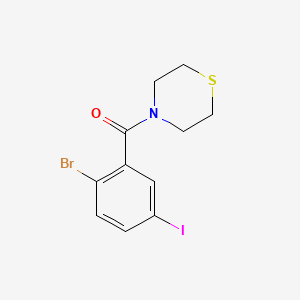
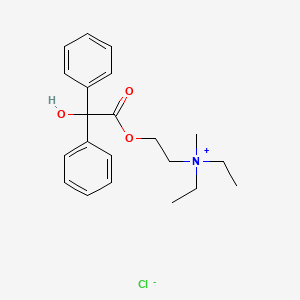

![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
